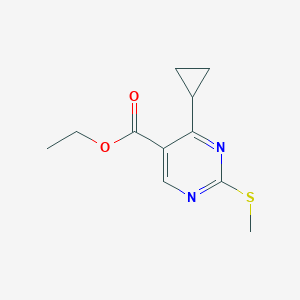

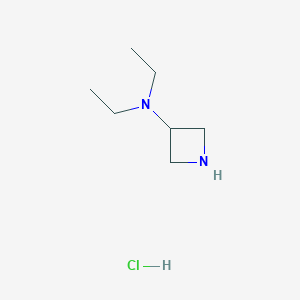

![molecular formula C10H10N2O2 B3046144 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid CAS No. 120221-67-2](/img/structure/B3046144.png)

3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid

Overview

Description

3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid (3-EIPC) is a heterocyclic aromatic compound that has been studied for its potential applications in various scientific fields. It has been found to possess unique properties that make it an ideal candidate for a range of applications, from synthesis methods to biochemical and physiological effects.

Scientific Research Applications

Materials Science and Optoelectronics

Imidazo[1,5-a]pyridine derivatives, including 3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid, have garnered attention in materials science. Their unique chemical structure and versatility make them valuable for optoelectronic devices. Researchers have explored their luminescent properties, which could lead to applications in light-emitting diodes (LEDs), organic photovoltaics, and sensors .

Anti-Cancer Drug Development

The imidazo[1,5-a]pyridine nucleus has shown promise in anti-cancer drug research. While specific studies on 3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid are limited, its structural features suggest potential as a scaffold for novel anti-cancer agents. Researchers may explore its interactions with cellular targets and evaluate its cytotoxic effects .

Confocal Microscopy and Imaging

Fluorescent compounds play a crucial role in confocal microscopy and live-cell imaging. The luminescent properties of imidazo[1,5-a]pyridine derivatives, including 3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid, make them suitable candidates for labeling cellular structures and visualizing biological processes in real time .

Tuberculosis (TB) Treatment

Recent developments highlight imidazo[1,2-a]pyridine analogues as potential anti-TB agents. Although not directly related to 3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid, these analogues share structural similarities. For instance, the compound Q203, which contains an imidazo[1,2-a]pyridine core, demonstrated significant reductions in bacterial load in a TB mouse model .

Chemical Synthesis and Catalysts

Researchers may explore 3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid as a building block in chemical synthesis. Its reactivity and stability make it a valuable asset for designing new catalysts or functional materials. Investigating its potential in organic transformations or ligand design could yield exciting results .

Photophysical Studies and Spectroscopy

Imidazo[1,5-a]pyridine derivatives exhibit interesting photophysical behaviors. Researchers can study their absorption and emission spectra, excited-state lifetimes, and quantum yields. Such investigations contribute to our understanding of molecular interactions and can guide the design of novel fluorescent probes and sensors .

Future Directions

: Márquez-Flores, Y. K., Campos-Aldrete, M. E., Salgado-Zamora, H., Correa-Basurto, J., & Meléndez-Camargo, M. E. (2012). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-a]pyridine carboxylic acid derivatives and docking analysis. Medicinal Chemistry Research, 21(12), 3491–3498. Link

: Chemsrc. (2023). 3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid. Link

: Chemscene. (n.d.). 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid CAS No.: 120221-67-2. Link

: Sigma-Aldrich. (n.d.). 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. Link

: Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15, 12. [Link](https://bmcchem

properties

IUPAC Name |

3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-8-11-9(10(13)14)7-5-3-4-6-12(7)8/h3-6H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VROXUNCUPSXNLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C2N1C=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564041 | |

| Record name | 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid | |

CAS RN |

120221-67-2 | |

| Record name | 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-8-(3,5-difluorophenyl)-8-methyl-6,9-diazaspiro[4.5]decan-10-one](/img/structure/B3046061.png)

![N-(4-chlorobenzyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3046062.png)

![4-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-4-oxobutanoic acid](/img/structure/B3046064.png)

![7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3046068.png)

![Benzenemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B3046069.png)

![N-(3,4-dimethoxyphenyl)-2-{[1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}propanamide](/img/structure/B3046070.png)

![4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B3046073.png)

![Tert-butyl N-(2-[(2,2,2-trifluoroethyl)amino]ethyl)carbamate](/img/structure/B3046081.png)